2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as MDPB, is a boron-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MDPB has unique physicochemical properties that make it an ideal candidate for drug design and development.
Scientific Research Applications
- SalA-4g enhances protein O-GlcNAcylation, a nutrient-driven post-translational modification that links metabolism to cellular function . It has been shown to improve neuronal tolerance to ischemia by elevating O-GlcNAc levels.
- Specifically, SalA-4g promotes mitochondrial network homeostasis, leading to stronger neuroprotection under conditions of oxygen glucose deprivation and reoxygenation stress. It enhances mitochondrial bioenergy and inhibits the mitochondrial apoptosis pathway .
- Researchers have synthesized SalA-4g through chemical structure modification . Its unique phenyl ring with a para-methoxy group and a sugar ring consisting of N-acetylglucosamine contributes to its distinctive properties.
- Investigating the specific targets of SalA-4g involved in O-GlcNAcylation regulation is crucial. Researchers have focused on mitochondrial proteins and their role in neuroprotection .
- High-resolution mass spectra (HRMS) have been used to characterize SalA-4g and confirm its structure .
Neuroprotection and Mitochondrial Homeostasis
Chemical Synthesis and Structural Modification
Biological Activity and Mechanism Studies
Mass Spectrometry and Characterization
Internal Standard in Chemical Reactions
properties
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO5/c1-14-7-11(15)18-13(19-12(16)8-14)9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYGAOMZGXRKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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